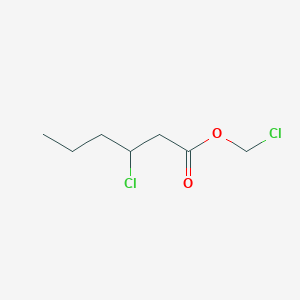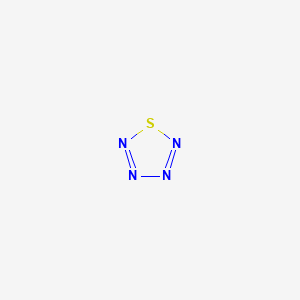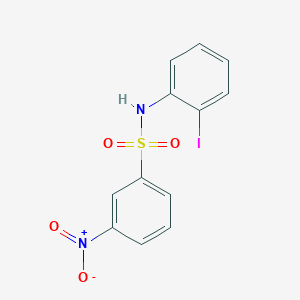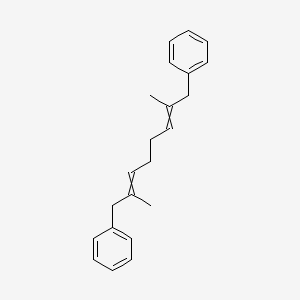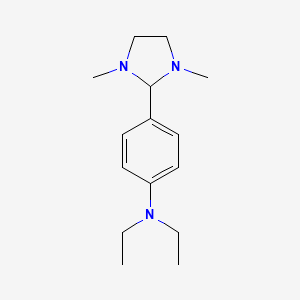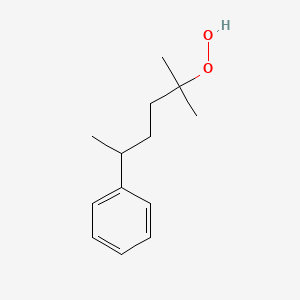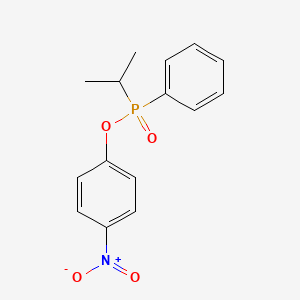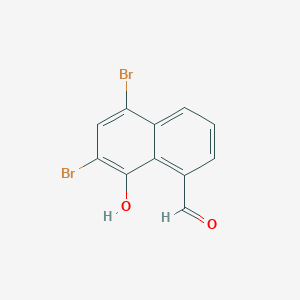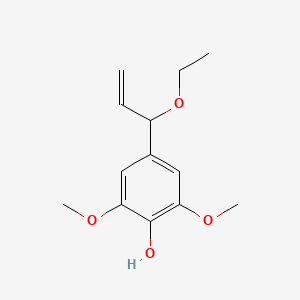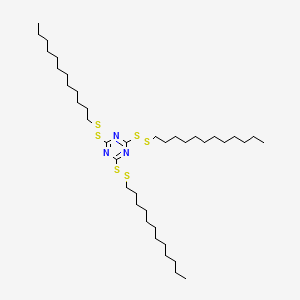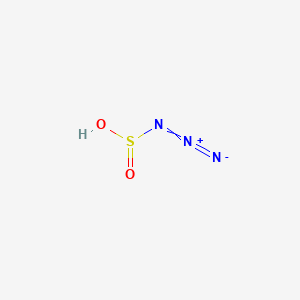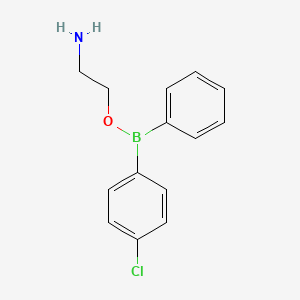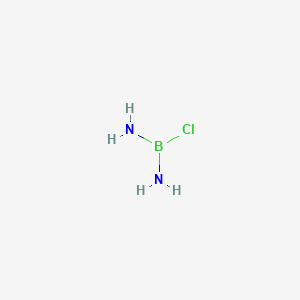![molecular formula C17H14PTl B14420743 Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane CAS No. 85320-10-1](/img/structure/B14420743.png)
Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane is a chemical compound that features a unique combination of thallium, cyclopentadienyl, and phosphane groups
Métodos De Preparación
The synthesis of Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane typically involves the reaction of diphenylphosphine with a thallium cyclopentadienyl complex. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediate compounds.
Análisis De Reacciones Químicas
Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) derivatives.
Reduction: Reduction reactions can convert the thallium center to a lower oxidation state.
Substitution: The phosphane group can participate in substitution reactions, where ligands are exchanged with other chemical groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study the bonding and reactivity of thallium complexes.
Biology: The compound’s interactions with biological molecules are of interest for understanding metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: The compound’s unique properties make it a candidate for use in materials science and catalysis.
Mecanismo De Acción
The mechanism by which Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane exerts its effects involves the coordination of the thallium center with various ligands. The cyclopentadienyl and phosphane groups stabilize the thallium center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the thallium center.
Comparación Con Compuestos Similares
Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane can be compared with other thallium and phosphane compounds, such as:
Thallium(I) cyclopentadienyl complexes: These compounds have similar thallium-cyclopentadienyl interactions but lack the phosphane group.
Diphenylphosphine derivatives: These compounds feature the diphenylphosphine group but do not contain thallium.
The uniqueness of this compound lies in its combination of thallium, cyclopentadienyl, and phosphane groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
85320-10-1 |
|---|---|
Fórmula molecular |
C17H14PTl |
Peso molecular |
453.65 g/mol |
Nombre IUPAC |
(1-diphenylphosphanylcyclopenta-2,4-dien-1-yl)thallium |
InChI |
InChI=1S/C17H14P.Tl/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h1-14H; |
Clave InChI |
QLYZDCXANAMLNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3(C=CC=C3)[Tl] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
